

Physical properties of 2,3-Dihydroxybenzaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,3-Dihydroxybenzaldehyde

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An In-depth Technical Guide to the Physical Properties of **2,3-Dihydroxybenzaldehyde**

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydroxybenzaldehyde (CAS No. 24677-78-9), also known as o-pyrocatechualdehyde, is an organic compound featuring a benzaldehyde core substituted with two hydroxyl groups at the C2 and C3 positions.^{[1][2]} Its unique structure, with adjacent hydroxyl and aldehyde functional groups, makes it a valuable intermediate and building block in various synthetic applications, including the development of novel pharmaceutical agents and fine chemicals.^[3] The compound's reactivity is significantly influenced by its physical properties, which are critical for determining appropriate handling, storage, and reaction conditions. This guide provides a comprehensive overview of the key physical properties of **2,3-Dihydroxybenzaldehyde**, details the experimental protocols for their determination, and presents a logical workflow for its chemical synthesis.

Core Physical and Chemical Properties

2,3-Dihydroxybenzaldehyde is typically a light yellow to greenish crystalline solid at room temperature. It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.^{[4][5]} Due to its sensitivity to air, it is recommended to be stored under an inert gas in a cool, dark place.^[6]

Data Presentation

The quantitative physical properties of **2,3-Dihydroxybenzaldehyde** are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
IUPAC Name	2,3-dihydroxybenzaldehyde	[1][2]
Synonyms	o-Pyrocatechualdehyde, 3-Formyl-1,2-benzenediol	[1][2][6]
CAS Number	24677-78-9	[1][2]
Molecular Formula	C ₇ H ₆ O ₃	[1][7]
Molecular Weight	138.12 g/mol	[2][7]
Appearance	Light yellow to yellow-green powder/crystal	
Melting Point	104–109 °C	[8][9]
Boiling Point	120 °C at 16 mmHg (21.3 mbar)	[8]
Density	1.542 g/cm ³ (estimate)	[8]
Solubility	Soluble in polar solvents such as water and alcohols.[10] Soluble in 95% ethanol (50 mg/mL).	
Storage Conditions	Store at room temperature (<15°C), under inert gas. Air sensitive.	[6]

Spectral Data

Spectral analysis is crucial for the structural elucidation and confirmation of **2,3-Dihydroxybenzaldehyde**.

- ^1H NMR (DMSO-d_6): Key chemical shifts (δ) are observed at approximately 10.20 ppm (singlet, 1H, aldehyde proton), 9.92 ppm (singlet, 2H, hydroxyl protons), and between 6.79-7.13 ppm corresponding to the aromatic protons on the benzene ring.[11]
- ^1H NMR (CDCl_3): Reported shifts include peaks at δ 11.10, 9.88, 7.19, 7.14, 6.94, and 5.84 ppm.[12]
- Infrared (IR) Spectroscopy: The IR spectrum shows characteristic absorption bands. A notable peak for the hydroxyl (O-H) group stretch appears around 3454 cm^{-1} . [11] The NIST/EPA Gas-Phase Infrared Database also contains spectrum data for this compound.[1]
- Mass Spectrometry (MS): Mass spectral data is available through the NIST Chemistry WebBook, providing information on the compound's fragmentation patterns under electron ionization.[13]

Experimental Protocols

The determination of the physical properties listed above follows standard organic chemistry laboratory procedures.

Melting Point Determination

The melting point is a critical indicator of purity.

- Sample Preparation: A small amount of finely ground, dry **2,3-Dihydroxybenzaldehyde** is packed into a capillary tube to a height of 2-3 mm.
- Apparatus: A calibrated digital melting point apparatus or a traditional Thiele tube filled with mineral oil is used.
- Procedure: The capillary tube is placed in the apparatus, which is heated slowly ($1\text{-}2\text{ }^\circ\text{C}$ per minute) as the temperature approaches the expected melting point.
- Measurement: The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid. For a pure substance, this range is typically narrow ($0.5\text{-}2\text{ }^\circ\text{C}$).

Boiling Point Determination at Reduced Pressure

As aromatic aldehydes can decompose at high temperatures, the boiling point is often measured under reduced pressure.

- **Apparatus:** A small-scale distillation setup connected to a vacuum source and a manometer is required.
- **Procedure:** A sample of the compound is placed in a distillation flask. A small, inverted capillary tube is added to serve as a boiling chip. The system is evacuated to the desired pressure (e.g., 16 mmHg).
- **Measurement:** The flask is heated gently until a steady stream of bubbles emerges from the inverted capillary. The temperature is recorded when the vapor and liquid are in equilibrium, indicated by the condensation ring on the thermometer. This temperature is the boiling point at that specific pressure.[\[13\]](#)

Solubility Assessment

- **Solvent Selection:** A range of solvents (e.g., water, ethanol, methanol, ethyl acetate, hexane) are chosen to assess polarity-based solubility.
- **Procedure:** A small, measured amount of **2,3-Dihydroxybenzaldehyde** (e.g., 10 mg) is added to a test tube containing a set volume of the solvent (e.g., 1 mL).
- **Observation:** The mixture is agitated at a constant temperature. Solubility is determined by visual inspection for the dissolution of the solid. The result can be reported qualitatively (soluble, sparingly soluble, insoluble) or quantitatively (e.g., mg/mL).

Spectroscopic Analysis

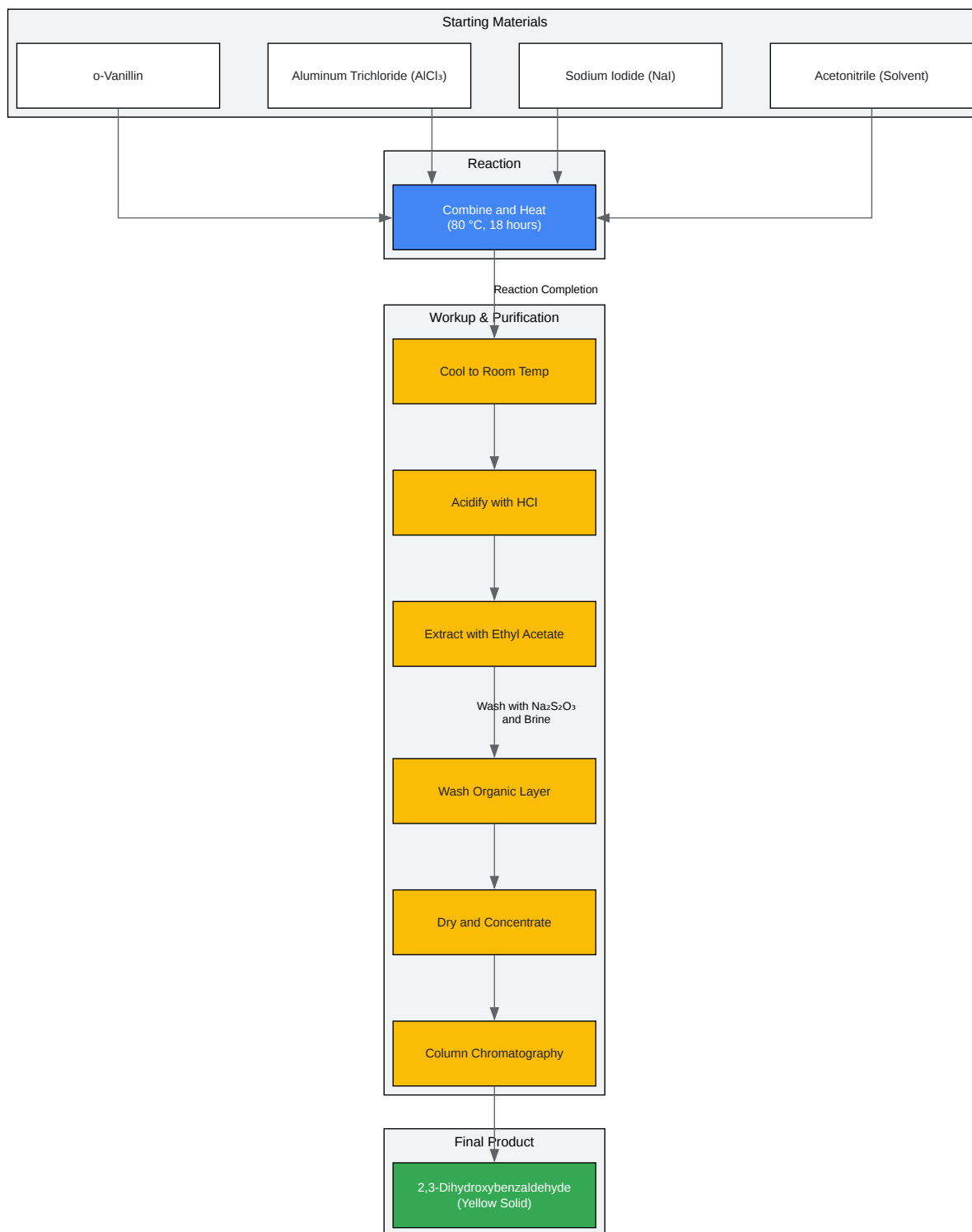
- **NMR Spectroscopy:** For ^1H NMR, a sample (5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., DMSO- d_6 or CDCl_3) in an NMR tube.[\[11\]](#)[\[12\]](#) The spectrum is then acquired using a high-field NMR spectrometer.
- **IR Spectroscopy:** A solid sample can be analyzed as a KBr pellet or as a mull (e.g., Nujol).[\[14\]](#) The sample is mixed with KBr powder and pressed into a transparent disk, or ground with Nujol and placed between salt plates before being analyzed by an FTIR spectrometer.

Synthesis and Workflow Visualization

2,3-Dihydroxybenzaldehyde can be synthesized from o-vanillin via a demethylation and deprotection reaction. The workflow involves the use of aluminum trichloride and sodium iodide in an acetonitrile solvent.^[7]^[8]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of **2,3-Dihydroxybenzaldehyde** from o-vanillin.

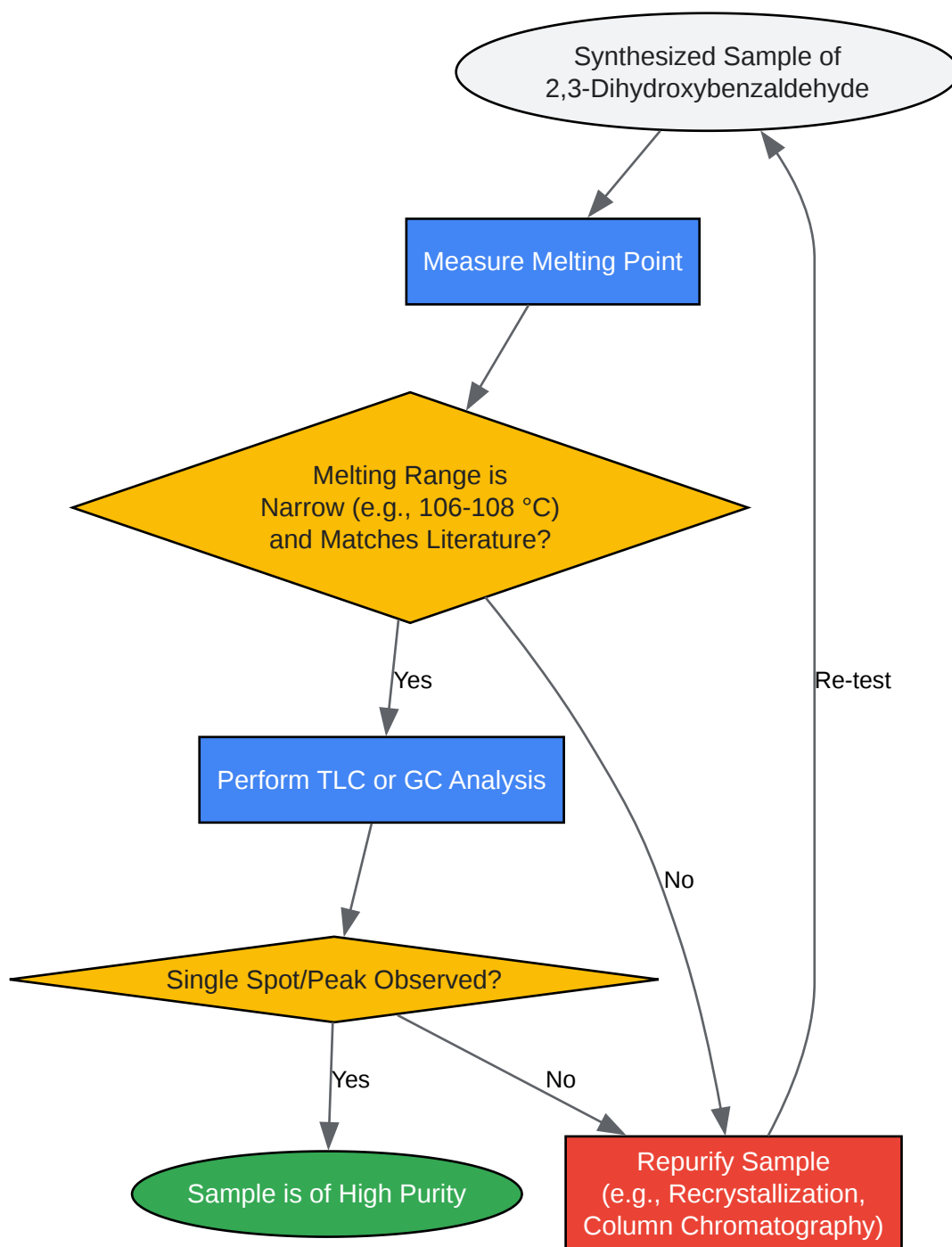


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Caption: Chemical synthesis workflow for **2,3-Dihydroxybenzaldehyde**.

Experimental Logic Diagram: Purity Verification

This diagram outlines the logical flow for verifying the purity of a synthesized batch of **2,3-Dihydroxybenzaldehyde**.



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Caption: Logical workflow for the purity verification of **2,3-Dihydroxybenzaldehyde**.

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- To cite this document: BenchChem. [Physical properties of 2,3-Dihydroxybenzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b126233#physical-properties-of-2-3-dihydroxybenzaldehyde]

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